![molecular formula C9H18N2 B12530606 1,4-Diazabicyclo[3.3.3]undecane CAS No. 676140-10-6](/img/structure/B12530606.png)
1,4-Diazabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazabicyclo[3.3.3]undecane is a bicyclic organic compound with the molecular formula C₉H₁₈N₂. It is a heterocyclic compound featuring two nitrogen atoms within its bicyclic structure. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
1,4-Diazabicyclo[3.3.3]undecane can be synthesized through several methods. One common synthetic route involves the reductive cleavage of hydrazinium dications. This method involves the reduction of hydrazinium dications to form the desired bicyclic compound . The reaction conditions typically include the use of reducing agents and specific solvents to facilitate the formation of the bicyclic structure.
Chemical Reactions Analysis
1,4-Diazabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1,4-Diazabicyclo[3.3.3]undecane has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Diazabicyclo[3.3.3]undecane involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form interactions with various substrates, facilitating chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1,4-Diazabicyclo[3.3.3]undecane can be compared with other similar bicyclic compounds, such as:
1,5-Diazabicyclo[3.3.3]undecane: Another bicyclic compound with similar structural features.
1,6-Diazabicyclo[4.3.3]dodecane: A related compound with a different ring size and structure.
1,4-Diazabicyclo[2.2.2]octane: A smaller bicyclic compound with similar nitrogen-containing rings .
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Properties
CAS No. |
676140-10-6 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1,4-diazabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H18N2/c1-3-9-4-2-7-11(6-1)8-5-10-9/h9-10H,1-8H2 |
InChI Key |
ZYONWCYGYKCGTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCN(C1)CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
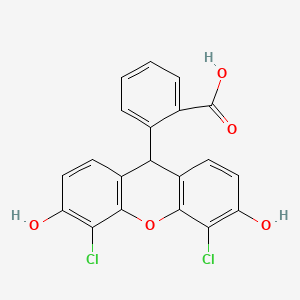


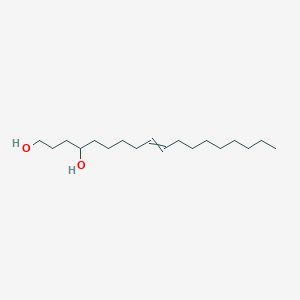

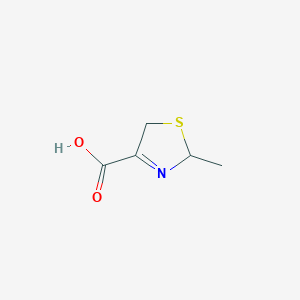
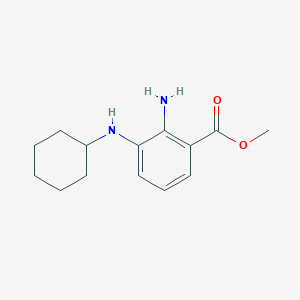

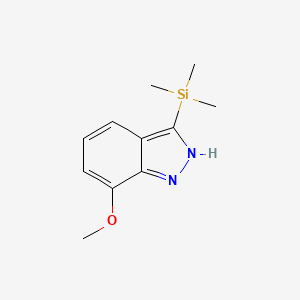
dimethylsilane](/img/structure/B12530591.png)
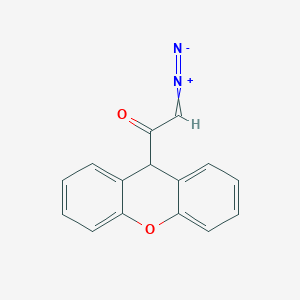
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
![Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-](/img/structure/B12530599.png)
